N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide moiety. The 4-fluorobenzyl group at the carboxamide position and the isopropyl substituent on the triazolo-pyridazine ring are critical for its molecular interactions.
Properties
Molecular Formula |
C21H25FN6O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25FN6O/c1-14(2)20-25-24-18-7-8-19(26-28(18)20)27-11-9-16(10-12-27)21(29)23-13-15-3-5-17(22)6-4-15/h3-8,14,16H,9-13H2,1-2H3,(H,23,29) |
InChI Key |
DBCUQJYBSXNNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine-4-Carboxamide Core
The piperidine-4-carboxamide moiety is typically prepared through N-alkylation of piperidine derivatives. For example, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (CAS 359878-47-0) serves as a precursor, synthesized via reductive amination of 4-fluorobenzylamine with 1-methylpiperidin-4-one. Subsequent carboxamide formation employs propionic acid derivatives under amide coupling conditions, such as EDC/HOBt or HATU, achieving yields of 68–72%.
Construction of theTriazolo[4,3-b]Pyridazin-6-yl Ring
The triazolo-pyridazine ring is assembled through cyclocondensation of hydrazine derivatives with pyridazinone precursors. A representative method involves refluxing 6-chloropyridazin-3-amine with isopropyl isocyanate in ethanol, followed by oxidative cyclization using Pb(OAc)₄ to yield 3-(propan-2-yl)triazolo[4,3-b]pyridazine.
Stepwise Synthetic Routes
Route 1: Sequential Coupling and Cyclization
Step 2: Piperidine-4-Carboxamide Functionalization
Step 3: Final Coupling via Buchwald-Hartwig Amination
Route 2: Convergent Approach via Suzuki-Miyaura Coupling
Step 1: Boronic Ester Formation
Step 2: Cross-Coupling with Piperidine Intermediate
Optimization Strategies and Critical Parameters
Solvent and Catalyst Selection
Temperature and Reaction Time
- Cyclocondensation of thiosemicarbazides requires strict temperature control (60–65°C) to avoid decomposition.
- Prolonged reflux (>6 hours) during amide coupling decreases yields due to epimerization.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
- N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide (): This analog replaces the 4-fluorobenzyl group with a 4-chlorobenzyl moiety and positions the carboxamide at the piperidine-3 position instead of piperidine-3. The positional shift of the carboxamide could alter hydrogen-bonding interactions with target proteins .
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ():
Replacing the triazolo-pyridazine core with a naphthalen-1-yl ethyl group shifts the compound’s mechanism away from kinase inhibition. The 4-fluorobenzyl group is retained, suggesting shared pharmacokinetic properties, but the absence of the heterocyclic core likely diminishes affinity for triazolo-pyridazine-targeted pathways .
Modifications to the Triazolo-Pyridazine Core
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (Compound 24, ):
This derivative replaces the carboxamide with a carboxylic acid. The acidic group may reduce bioavailability due to ionization at physiological pH but could enhance binding to positively charged residues in enzymatic active sites. The isopropyl substituent is retained, preserving hydrophobic interactions .- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) (): C1632, a Lin28 inhibitor, shares the triazolo-pyridazine core but substitutes the piperidine-4-carboxamide with a methyl-acetamide group.
Piperidine Ring Modifications
- N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (): The trifluoromethyl group on the triazolo-pyridazine enhances electron-withdrawing effects, possibly increasing metabolic stability.
Structural and Functional Data Tables
Key Research Findings
- Triazolo-Pyridazine Core : Essential for binding to bromodomains (e.g., BRD4) due to planar aromaticity and hydrogen-bonding capacity .
- 4-Fluorobenzyl Group : Enhances metabolic stability and target affinity via halogen bonding, as seen in SARS-CoV-2 inhibitors () .
- Isopropyl vs. Trifluoromethyl Substituents : Isopropyl groups improve hydrophobic interactions, while trifluoromethyl groups enhance electron-deficient character, affecting solubility and binding kinetics .
Biological Activity
N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperidine ring, a triazolo-pyridazine moiety, and a fluorobenzyl group. Such structural features suggest potential interactions with various biological targets.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to act as inhibitors of various kinases involved in cancer progression. The specific compound in focus has been evaluated for its ability to inhibit TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer cell signaling.
Case Study: ALK5 Inhibition
In a study conducted by researchers on related compounds, it was found that modifications in the structure could enhance ALK5 inhibitory activity. The most potent derivative showed an IC50 value of against ALK5, indicating strong potential for therapeutic application in cancer treatment .
Antimicrobial Activity
Compounds with a similar triazole framework have demonstrated notable antimicrobial properties. Research has highlighted that 1,2,4-triazole derivatives are effective against various bacterial strains.
| Compound Type | Activity | Reference |
|---|---|---|
| 1,2,4-Triazole Derivatives | Antibacterial | |
| N-(4-fluorobenzyl) Derivative | Potential Activity |
The biological activity of this compound is hypothesized to involve the inhibition of specific kinases and enzymes that are critical for tumor growth and survival. The presence of the triazole ring is particularly significant as it is known to interact with various biological targets through hydrogen bonding and π-stacking interactions.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that modifications to the piperidine structure can lead to improved oral bioavailability and systemic exposure.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 51% |
| Maximum Plasma Concentration (Cmax) | 1620 ng/mL |
| Area Under Curve (AUC) | 1426 ng × h/mL |
These parameters indicate that the compound has favorable pharmacokinetic properties that could support its development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
